Cas no 24723-77-1 ((3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol)

(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 化学的及び物理的性質
名前と識別子
-
- Adenosine, 2-methoxy-
- 2-Methoxyadenosine
- BVT-115959
- 2-O-Methylisoguanosine
- NSC 36899
- Spongosine
- AS-52369
- UNII-E47DV78P45
- AKOS027337130
- E47DV78P45
- 24723-77-1
- CHEMBL470888
- (2R, 3R, 4S, 5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3, 4-diol
- (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- SCHEMBL990075
- 2-methoxy adenosine
- (2R,3R,4S,5R)-2-(6-Amino-2-methoxy-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5R)-2-(6-AMINO-2-METHOXYPURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL
- DTXSID001316127
- (2R,3R,4S,5R)-2-(6-amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- NSC-36899
- BVT.115959
- DA-58052
- GLXC-04363
-
- MDL: MFCD28502081
- インチ: InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)
- InChIKey: AJACDNCVEGIBNA-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=C(N=CN2C2OC(CO)C(O)C2O)C(N)=N1
計算された属性
- せいみつぶんしりょう: 297.10745
- どういたいしつりょう: 297.107319
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149
- 疎水性パラメータ計算基準値(XlogP): _0.7
じっけんとくせい
- 密度みつど: 1.98±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 193 ºC
- ふってん: 705°Cat760mmHg
- フラッシュポイント: 380.2°C
- 屈折率: 1.829
- ようかいど: 微溶性(14 g/l)(25ºC)、
- PSA: 148.77
- LogP: -1.39020
(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM237924-100mg |
(2R,3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
24723-77-1 | 97% | 100mg |
$435 | 2024-07-28 | |
eNovation Chemicals LLC | D572891-500MG |
spongosine |
24723-77-1 | 97% | 500mg |
$970 | 2024-07-21 | |
Key Organics Ltd | AS-52369-0.5G |
(2r,3r,4s,5r)-2-(6-amino-2-methoxy-9h-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
24723-77-1 | >95% | 0.5g |
£1853.00 | 2025-02-08 | |
A2B Chem LLC | AB25798-25mg |
(2R,3R,4S,5R)-2-(6-Amino-2-methoxy-9h-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
24723-77-1 | 98% | 25mg |
$226.00 | 2024-04-20 | |
eNovation Chemicals LLC | D572891-250mg |
spongosine |
24723-77-1 | 97% | 250mg |
$645 | 2025-02-20 | |
eNovation Chemicals LLC | D572891-1g |
spongosine |
24723-77-1 | 97% | 1g |
$1620 | 2025-02-20 | |
eNovation Chemicals LLC | D572891-5g |
spongosine |
24723-77-1 | 97% | 5g |
$4860 | 2025-02-20 | |
eNovation Chemicals LLC | D572891-100mg |
spongosine |
24723-77-1 | 97% | 100mg |
$320 | 2025-02-20 | |
eNovation Chemicals LLC | D572891-500mg |
spongosine |
24723-77-1 | 97% | 500mg |
$970 | 2025-03-01 | |
TRC | A438650-500mg |
(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
24723-77-1 | 500mg |
$ 574.00 | 2023-04-19 |
(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 関連文献
-
Tingting Ding,Fan Tang,Guangcheng Ni,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2020 10 6223
(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diolに関する追加情報
Comprehensive Overview of Compound CAS No. 24723-77-1: (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
(3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known by its CAS number 24723-77-1, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of purine and is structurally similar to nucleosides, which are fundamental components of DNA and RNA. Its unique structure and properties make it a valuable candidate for various therapeutic applications.
The molecular formula of (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is C10H15N5O5, and its molecular weight is approximately 281.25 g/mol. The compound features a tetrahydrofuran ring with a hydroxymethyl group at the 5-position and a 6-amino-2-methoxy-purine moiety attached at the 2-position. This intricate structure confers the compound with specific biological activities and interactions.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of this compound. One of the most promising areas of study is its role in antiviral therapy. Studies have shown that (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exhibits potent antiviral activity against various RNA and DNA viruses. For instance, it has been found to inhibit the replication of hepatitis B virus (HBV) and human immunodeficiency virus (HIV) by interfering with viral enzymes such as reverse transcriptase and polymerase.
Beyond antiviral applications, this compound has also shown promise in the treatment of neurological disorders. Research indicates that it can modulate certain neurotransmitter systems and may have neuroprotective effects. Specifically, it has been observed to reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol have been extensively studied to optimize its therapeutic potential. It has been found to have good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, its metabolic stability ensures that it remains active for an extended period in the body.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated with minimal side effects. These findings are encouraging and pave the way for further clinical development.
In addition to its therapeutic applications, (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is also used as a research tool in biochemical and pharmacological studies. Its ability to interact with specific cellular targets makes it a valuable probe for investigating molecular mechanisms underlying various diseases.
The synthesis of (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves several steps and requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound on a large scale, making it more accessible for both research and commercial purposes.
In conclusion, (3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS No. 24723-77-1) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structure and biological activities make it an important focus of ongoing research and development efforts in medicinal chemistry and pharmaceutical sciences.
24723-77-1 ((3R,4S,5R)-2-(6-Amino-2-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol) 関連製品
- 24757-70-8(2-methoxy-2'-deoxyadenosine)
- 1818-71-9(Crotonoside)
- 1803589-37-8(sulfuric acid)
- 1341713-72-1(2-acetamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1261522-38-6(5-Fluoro-2-methoxy-3-(4-(trifluoromethoxy)phenyl)pyridine)
- 1276295-04-5(L-threo-Droxidopa-13C2,15N)
- 2229421-29-6((2-methyloxolan-3-yl)methanesulfonyl fluoride)
- 2229346-90-9(2-(7-chloroquinolin-8-yl)-2-methylpropanoic acid)
- 340322-91-0(Methyl 2-(4-fluorophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1804131-50-7(5-(1-Chloro-2-oxopropyl)-2-methylphenylacetic acid)
